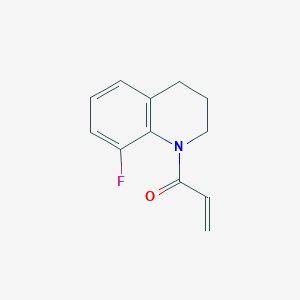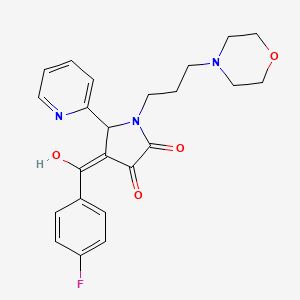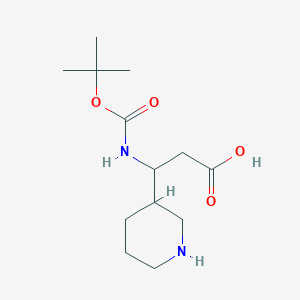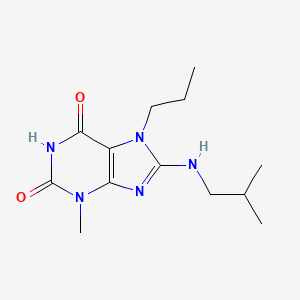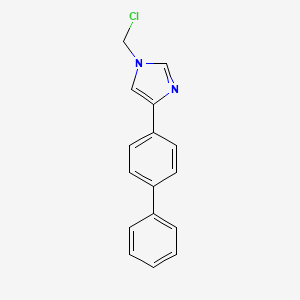
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazole family and has been found to exhibit unique properties that make it an attractive target for further investigation. In
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as an inhibitory effect on the enzyme monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit a range of interesting properties, making it an attractive target for further investigation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, investigations into the compound's potential applications in the treatment of neurological disorders are also warranted.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole involves the reaction of 4-phenylbenzaldehyde with 1,2-diaminobenzene in the presence of chloroacetyl chloride. This reaction yields the desired compound in good yields and high purity. The synthesis method has been optimized to produce large quantities of the compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This suggests that the compound may have potential applications in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-(4-phenylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-19-10-16(18-12-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUKNZDBPCYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C=N3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
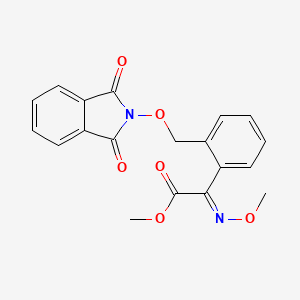

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
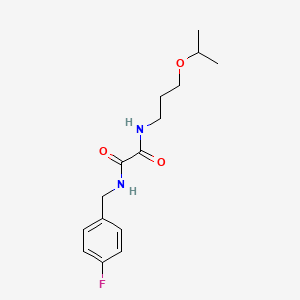
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)
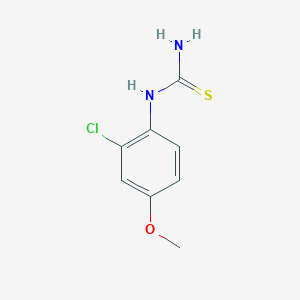
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)
